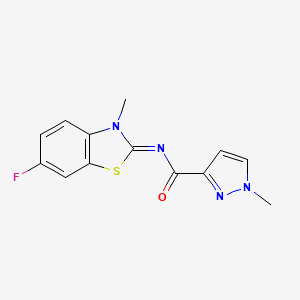

![molecular formula C17H28N4O3S B6530507 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide CAS No. 946200-45-9](/img/structure/B6530507.png)

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide” is a complex organic molecule. It contains a pyridin-2-yl group, a piperazine ring, and a sulfonyl group, which are common functional groups in many pharmaceutical compounds .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . A Diels–Alder reaction might also be involved in the synthesis of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridin-2-yl group, the piperazine ring, and the sulfonyl group are all reactive and could participate in various chemical reactions .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to significant activity againstMycobacterium tuberculosis and inhibition of collagen prolyl-4-hydroxylase .

Biochemical Pathways

Similar compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting a potential impact on collagen synthesis and fibrosis pathways.

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis and effectively inhibit the expression of collagen .

Advantages and Limitations for Lab Experiments

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide variety of applications in organic synthesis and scientific research. Additionally, it is soluble in water and ethanol, making it easy to use in aqueous solutions. However, it can be difficult to remove from the reaction mixture, as it is not very soluble in organic solvents.

Future Directions

There are several potential future directions for research involving 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide. It could be used as a catalyst in a wider range of organic reactions, such as Diels-Alder reactions, Wittig reactions, and Grignard reactions. Additionally, it could be used to synthesize new materials with novel properties, such as polymers and nanomaterials. Finally, it could be used to study the structure and function of enzymes and other proteins, as well as to develop new drugs and drug delivery systems.

Synthesis Methods

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is synthesized through a two-step process. In the first step, 2-ethyl-N-(2-hydroxyethyl)butanamide is reacted with 4-(pyridin-2-yl)piperazine in the presence of an aqueous base to form 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]hydroxy}ethyl)butanamide. In the second step, the intermediate is reacted with a sulfonyl chloride in the presence of an aqueous base to form this compound.

Scientific Research Applications

2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is used in a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of organic compounds, and it is also used as a catalyst in organic reactions. Additionally, it has been used as a ligand in coordination chemistry, as a reactant in the synthesis of novel materials, and as a substrate in enzymatic reactions.

Safety and Hazards

properties

IUPAC Name |

2-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-3-15(4-2)17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-6-8-18-16/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPNIJCBVFDPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530440.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)

![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530465.png)

![ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530481.png)

![2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide](/img/structure/B6530502.png)

![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide](/img/structure/B6530510.png)

![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)

![4-(propan-2-yloxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530540.png)

![2-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530544.png)

![4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530545.png)

![4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530550.png)

![2,4-dichloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530552.png)